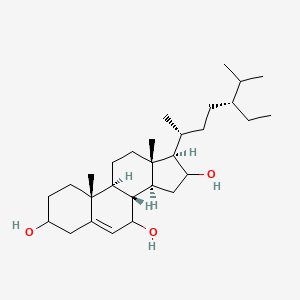
N-hexanoyl-L-Homoserine lactone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) contains three deuterium atoms at the C-6 position. It is intended for use as an internal standard for the quantification of C6-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C6-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish.
Wissenschaftliche Forschungsanwendungen
Quorum Sensing in Bacterial Communication
N-hexanoyl-L-homoserine lactone (C6-HSL) plays a crucial role in quorum sensing, a process of bacterial communication. Studies reveal that it is a key signaling molecule in the regulation of gene expression in response to population size in bacteria, particularly in Gram-negative species (Shaw et al., 1997). This process is essential for various bacterial activities, including virulence, bioluminescence, and biofilm formation.
Interaction with Plant Systems
Research indicates that C6-HSL interacts with plant systems, affecting its stability and activity. Delalande et al. (2005) discovered that C6-HSL can be inactivated by germinating Lotus corniculatus seedlings, suggesting a natural plant defense mechanism against bacterial quorum sensing signals (Delalande et al., 2005).
Role in Biosynthesis and Degradation
C6-HSL is involved in the biosynthesis and degradation of various bacterial compounds. Jiang et al. (1998) showed that specific enzymes catalyze the biosynthesis of C6-HSL, which is integral to quorum-sensing in Pseudomonas aeruginosa (Jiang et al., 1998). Additionally, Rashid et al. (2011) found that certain bacterial strains from potato roots can degrade C6-HSL, indicating a potential for bioremediation and control of bacterial signaling (Rashid et al., 2011).
Inhibitors and Agonists Development
Synthetic analogues of N-acyl homoserine lactones, including C6-HSL, have been developed as potential inhibitors or agonists of bacterial quorum sensing. Reverchon et al. (2002) created a series of synthetic analogues to modulate the activity of bacterial transcriptional regulators involved in quorum sensing (Reverchon et al., 2002).
Structural Analysis and Modeling
C6-HSL has been the subject of various structural studies to better understand its role in bacterial communication. Watson et al. (2002) investigated the structural basis and specificity of C6-HSL production, providing insights into the molecular mechanisms of quorum sensing (Watson et al., 2002).
Eigenschaften
Molekularformel |
C10H12D3NO3 |
|---|---|
Molekulargewicht |
200.3 |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 |
InChI-Schlüssel |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N |
SMILES |
O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1 |
Synonyme |
C6-HSL-d3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




